4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide
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Overview
Description
4-Amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide is a complex organic compound with a molecular weight of 359.86 g/mol. It is characterized by its benzylpiperidine structure and chloro-hydroxybenzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide typically involves multiple steps, starting with the reaction of benzylpiperidine with chloro-hydroxybenzamide under controlled conditions. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place to monitor the reaction progress and final product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its benzylpiperidine structure makes it a valuable intermediate in the creation of pharmaceuticals and other chemical products.
Biology: In biological research, 4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide can be utilized to study enzyme inhibition, receptor binding, and other biochemical processes. Its unique structure allows for the exploration of new biological pathways and mechanisms.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for therapeutic interventions in diseases such as cancer, inflammation, and neurological disorders.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, coatings, and other products that require specific chemical properties. Its versatility and reactivity make it a valuable asset in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
4-Benzylpiperidine: A related compound with a similar benzylpiperidine structure.
4-Amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide: A structural analog with a methoxy group instead of a hydroxy group.
Uniqueness: 4-Amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c20-16-10-15(18(24)11-17(16)21)19(25)22-14-6-8-23(9-7-14)12-13-4-2-1-3-5-13/h1-5,10-11,14,24H,6-9,12,21H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXYEQOVHDIOJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=C(C=C2O)N)Cl)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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